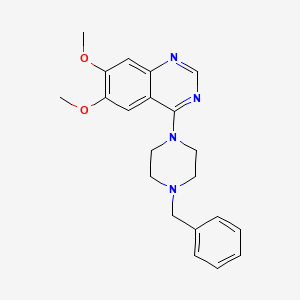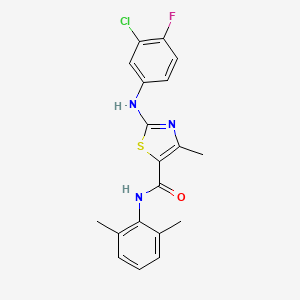
Adenosine-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-d13, also known as Adenine riboside-d13, is a deuterium-labeled form of adenosine. Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The deuterium labeling in this compound is used to trace and study the metabolic pathways and interactions of adenosine in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-d13 involves the incorporation of deuterium atoms into the adenosine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in adenosine with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: this compound can be synthesized by starting with deuterated precursors and constructing the adenosine molecule step by step. This involves the use of deuterated ribose and adenine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor and verify the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-d13 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form inosine-d13.
Reduction: Reduction reactions can convert this compound to deoxythis compound.
Substitution: Nucleophilic substitution reactions can modify the ribose or adenine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and halides are employed under specific conditions.
Major Products
The major products formed from these reactions include inosine-d13, deoxythis compound, and various substituted adenosine derivatives.
Applications De Recherche Scientifique
Adenosine-d13 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies of nucleoside analogs and their interactions.
Biology: Helps in understanding the metabolic pathways of adenosine and its role in cellular processes.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of adenosine-based drugs.
Industry: Employed in the development of diagnostic tools and assays for adenosine-related enzymes and receptors.
Mécanisme D'action
Adenosine-d13 exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can influence processes such as:
Cardiovascular Function: Regulates heart rate and blood flow.
Neurological Activity: Modulates neurotransmitter release and synaptic transmission.
Immune Response: Affects the activity of immune cells and inflammatory responses.
Comparaison Avec Des Composés Similaires
Adenosine-d13 is compared with other similar compounds such as:
Adenosine: The non-deuterated form, which is naturally occurring and widely studied.
Deoxyadenosine: Lacks the hydroxyl group on the ribose, affecting its biochemical properties.
Inosine: An oxidation product of adenosine with different physiological roles.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed studies of adenosine’s metabolic pathways and interactions without altering its fundamental biochemical properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can gain valuable insights into the role of adenosine in various biological processes and develop new therapeutic strategies.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N,N,2,8-tetradeuterio-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2 |
Clé InChI |
OIRDTQYFTABQOQ-TVXZAARGSA-N |
SMILES isomérique |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)




![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B15135420.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)
